2-[(2-Methylphenyl)sulfanylmethyl]oxirane
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Description
“2-[(2-Methylphenyl)sulfanylmethyl]oxirane”, also known as “2-(2-tolylthio)oxirane”, is a cyclic ether with the chemical formula C10H12O2S1. It has a molecular weight of 180.27 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-[(2-Methylphenyl)sulfanylmethyl]oxirane”. However, oxiranes, also known as epoxides, are typically synthesized through the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (MCPBA). The sulfur atom in the molecule might be introduced through a subsequent thiol-epoxide reaction.Molecular Structure Analysis
The molecular structure of “2-[(2-Methylphenyl)sulfanylmethyl]oxirane” consists of a three-membered cyclic ether (oxirane) ring, a phenyl ring, and a sulfur atom. The presence of the sulfur atom suggests that this compound may exhibit unique reactivity compared to other oxiranes1.Chemical Reactions Analysis
As an oxirane, “2-[(2-Methylphenyl)sulfanylmethyl]oxirane” would be expected to undergo reactions typical of this class of compounds. Oxiranes are highly reactive due to the ring strain of the three-membered ring. They can react with a variety of nucleophiles, leading to ring-opening reactions. The sulfur atom in the molecule may also participate in various reactions, but specific reactions for this compound could not be found in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(2-Methylphenyl)sulfanylmethyl]oxirane” are not fully available in the resources. However, it’s known that it has a molecular weight of 180.27 g/mol1.Safety And Hazards
Specific safety and hazard information for “2-[(2-Methylphenyl)sulfanylmethyl]oxirane” is not available in the resources. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.
Future Directions
The future directions for the study and application of “2-[(2-Methylphenyl)sulfanylmethyl]oxirane” are not clear from the available resources. However, given its unique structure, it may have potential applications in organic synthesis or materials science.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature and resources231.
properties
IUPAC Name |
2-[(2-methylphenyl)sulfanylmethyl]oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-8-4-2-3-5-10(8)12-7-9-6-11-9/h2-5,9H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBPVVJLAMZRLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCC2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609303 |
Source
|
Record name | 2-{[(2-Methylphenyl)sulfanyl]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylphenyl)sulfanylmethyl]oxirane | |
CAS RN |
29034-77-3 |
Source
|
Record name | 2-{[(2-Methylphenyl)sulfanyl]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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